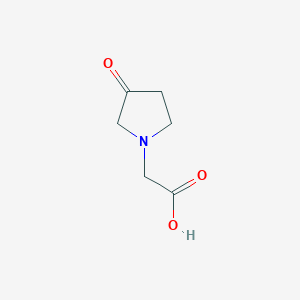

![molecular formula C38H46O8 B3030339 (E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid CAS No. 887923-47-9](/img/structure/B3030339.png)

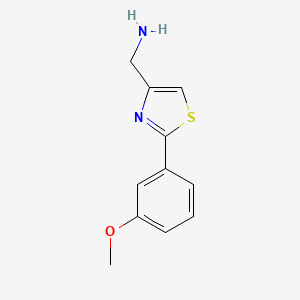

(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid

Descripción general

Descripción

(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-Dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid is a natural product found in Garcinia hanburyi with data available.

Aplicaciones Científicas De Investigación

Pharmacological Potentials

Research has identified various pharmacological potentials in compounds structurally similar to the queried chemical. For instance, benzoic acid derivatives and acetophenones isolated from Melicope semecarpifolia have shown potent inhibition of superoxide anion generation and elastase release by human neutrophils, suggesting anti-inflammatory properties (Chen et al., 2008). Similarly, polyprenylated phloroglucinols from Hypericum maculatum have been studied for their cytotoxicity on various tumor cell lines, indicating potential anti-cancer applications (Nedialkov et al., 2015).

Anti-microbial and Anti-viral Properties

Compounds from Angelica keiskei, which share structural similarities, have been reported to possess notable NQO1 induction activity, radical scavenging, and α-glucosidase inhibition activities, underscoring their potential anti-microbial and anti-inflammatory uses (Luo et al., 2012). Additionally, anti-inflammatory and antiviral metabolites have been isolated from Sinularia capillosa, suggesting similar potential in structurally related compounds (Cheng et al., 2010).

Bioactive Compounds

Geranyl acetate and its derivatives, which share structural features with the queried compound, have shown good antifungal action in studies, highlighting the potential of similar compounds in antifungal applications (Khayyat & Sameeh, 2017).

Mecanismo De Acción

Target of Action

Isogambogenic acid primarily targets the AMPK-mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth and autophagy, processes that are often dysregulated in cancer cells .

Mode of Action

Isogambogenic acid interacts with its targets by inducing autophagic cell death . It activates the AMPK-mTOR signaling pathway, leading to the induction of autophagy . Autophagy is a process where cells degrade and recycle their own components, which can lead to cell death when overactivated .

Biochemical Pathways

The activation of the AMPK-mTOR pathway by isogambogenic acid leads to the induction of autophagy . This process involves the formation of autophagic vacuoles and the conversion of LC3, a protein involved in autophagy . The activation of AMPK or the inhibition of mTOR can augment isogambogenic acid-induced autophagy .

Result of Action

Isogambogenic acid’s activation of the AMPK-mTOR pathway and induction of autophagy results in cell death in cancer cells . This has been observed in glioma cells and non-small-cell lung carcinoma cells . Blocking late-stage autophagy can enhance the antiproliferative activities of isogambogenic acid .

Action Environment

The efficacy and stability of isogambogenic acid can be influenced by various environmental factors. For instance, the presence of autophagic inhibitors or the genetic ablation of autophagy-related genes can inhibit isogambogenic acid-induced cell death . Additionally, the mTOR inhibitor rapamycin can enhance isogambogenic acid-induced cell death by enhancing autophagy .

Propiedades

IUPAC Name |

(E)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O8/c1-20(2)10-9-11-22(5)13-15-25-30(39)26(14-12-21(3)4)33-29(31(25)40)32(41)27-18-24-19-28-36(7,8)46-37(34(24)42,38(27,28)45-33)17-16-23(6)35(43)44/h10,12-13,16,18,24,28,39-40H,9,11,14-15,17,19H2,1-8H3,(H,43,44)/b22-13+,23-16+/t24-,28+,37+,38-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWNBHCZYXWDOV-SDNKGDDVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C(=C2C(=C1O)C(=O)C3=CC4CC5C3(O2)C(C4=O)(OC5(C)C)CC=C(C)C(=O)O)CC=C(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C(=C2C(=C1O)C(=O)C3=C[C@@H]4C[C@@H]5[C@@]3(O2)[C@](C4=O)(OC5(C)C)C/C=C(\C)/C(=O)O)CC=C(C)C)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

630.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isogambogenic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

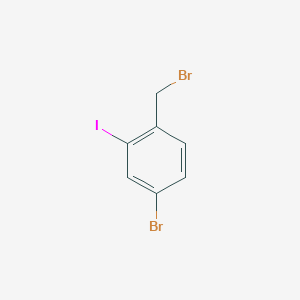

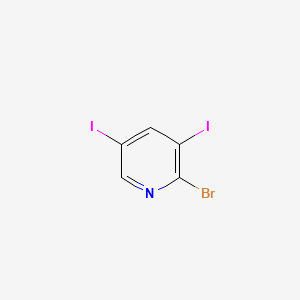

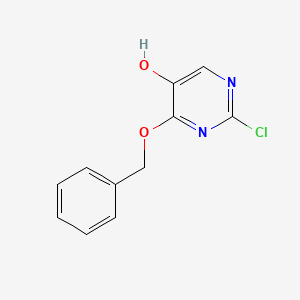

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)

![Imidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3030258.png)

![Imidazo[1,5-a]pyridin-1-ylmethanamine](/img/structure/B3030260.png)

![Methyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B3030261.png)